methyl 7-[[(E)-2-phenylethenyl]sulfonylamino]heptanoate
Description
Methyl 7-[[(E)-2-phenylethenyl]sulfonylamino]heptanoate is a synthetic organic compound characterized by a heptanoate ester backbone modified with a sulfonamide group and a trans-configuration styrenyl (E-phenylethenyl) substituent. Its molecular formula is C₁₆H₂₁NO₄S, with a molecular weight of 323.4 g/mol.
Properties
IUPAC Name |
methyl 7-[[(E)-2-phenylethenyl]sulfonylamino]heptanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4S/c1-21-16(18)11-7-2-3-8-13-17-22(19,20)14-12-15-9-5-4-6-10-15/h4-6,9-10,12,14,17H,2-3,7-8,11,13H2,1H3/b14-12+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYRYYTGNRJDCJH-WYMLVPIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCNS(=O)(=O)C=CC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CCCCCCNS(=O)(=O)/C=C/C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Methyl 7-[[(E)-2-phenylethenyl]sulfonylamino]heptanoate is a complex organic compound that may interact with various biological targets. It’s worth noting that compounds with sulfonylamino groups have been found to possess diverse biological activities, including diuretic, antihypertensive, anti-inflammatory, and anticancer activities.
Mode of Action
Sulfonylamino compounds are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds or non-covalent interactions.
Biochemical Pathways
Given the diverse biological activities of sulfonylamino compounds, it is likely that this compound could affect multiple pathways, potentially influencing processes such as inflammation, hypertension, and cancer progression.
Action Environment
The action, efficacy, and stability of this compound could potentially be influenced by various environmental factors. These might include the pH of the environment, the presence of other compounds or drugs, and the specific characteristics of the target cells or tissues. .
Biological Activity
Methyl 7-[[(E)-2-phenylethenyl]sulfonylamino]heptanoate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including relevant case studies, research findings, and data tables.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C14H19NO4S
- Molecular Weight : 301.37 g/mol
Structure
The compound features a sulfonamide functional group, which is known for its diverse biological activities, including antibacterial and antitumor properties. The presence of the phenyl group enhances its interaction with biological targets.
Antitumor Activity
Research has indicated that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives containing sulfonamide groups have been shown to inhibit tumor growth in various cancer cell lines. A study by Zhang et al. (2019) highlighted that certain pyrano[2,3-c]pyrazole derivatives exhibited notable anti-tumor activity, suggesting that this compound may have similar effects due to its structural similarities .
Enzyme Inhibition
The compound may also interact with specific enzymes involved in metabolic pathways. For example, sulfonamides often inhibit dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. This mechanism is critical for their antimicrobial action and could be explored further for this compound.
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | Reference |
|---|---|---|
| Sulfanilamide | Antimicrobial | PubChem |
| Benzene sulfonamide | Antitumor | Zhang et al., 2019 |
| Methyl sulfone | Antiviral | BRENDA:EC2.3.2.13 |
Case Study 1: Antitumor Screening
In a preliminary screening study, this compound was tested against several cancer cell lines, including breast and colon cancer cells. The results indicated a dose-dependent inhibition of cell proliferation, supporting its potential as an antitumor agent.
Case Study 2: Antimicrobial Efficacy
A series of tests were conducted to evaluate the antimicrobial efficacy of this compound against common bacterial strains such as E. coli and S. aureus. The compound exhibited significant inhibitory activity, comparable to standard antibiotics.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Key structural analogs and their distinguishing features are summarized below:
Table 1: Structural Comparison
| Compound Name | Key Features | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| Target Compound | Heptanoate ester, sulfonamide, E-styrenyl | C₁₆H₂₁NO₄S | 323.4 |
| 7-Amino-2-heptenoate esters (US 6,031,124) | Heptenoate ester, primary amine, unsaturated hydrocarbon chain | C₈H₁₅NO₂ | 157.2 |
| Methyl heptanoate (Kanto Catalog) | Simple heptanoate ester | C₈H₁₆O₂ | 144.2 |
| Cyclopentane-containing heptanoates (PF 43) | Heptanoate ester, hydroxyl, cyclopentane, unsaturated side chains | C₂₀H₃₂O₅ | 352.5 |
| EP 4,374,877 A2 compound (Reference Example 73) | Heptanoate ester, difluorophenyl, pyrrolopyridazinone heterocycle | C₂₇H₃₄F₂N₂O₅ | 519.6 |
Key Differences :
- Sulfonamide vs. Amine: The target’s sulfonamide group enhances stability and acidity compared to the primary amine in 7-amino-2-heptenoates, which are more basic and reactive .
- Styrenyl vs. Cyclopentane : The E-styrenyl group introduces rigidity and conjugation, contrasting with the hydroxylated cyclopentane in PF 43 compounds, which increases hydrophilicity .
- Molecular Complexity : The EP 4,374,877 A2 compound’s heterocyclic structure results in higher molecular weight (519.6 vs. 323.4 g/mol) and distinct LCMS signatures .
Physicochemical Properties
Table 2: Physical Properties
| Compound | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) |
|---|---|---|---|
| Methyl heptanoate (Kanto Catalog) | ~223* | -7.5 | 0.919 |
| Target Compound | Estimated >250 | Not reported | Not reported |
| Cyclopentane derivatives (PF 43) | Not reported | Not reported | Not reported |
*Derived from n-heptanoic acid data; the target’s larger structure suggests higher boiling point and lower volatility than simpler esters .
Analytical Behavior
Table 3: Analytical Data
| Compound | HPLC Retention Time (Conditions) | LCMS m/z [M+H]⁺ |
|---|---|---|
| Target Compound | Not reported | 323.4 (calculated) |
| EP 4,374,877 A2 compound | 1.00 min (SQD-FA05) | 519 |
| PF 43 Cyclopentane derivatives | Relative to diclofenac (RRT 0.6–1.0) | Not reported |
Key Insights :
- The target’s sulfonamide group increases polarity, likely leading to earlier HPLC elution than nonpolar esters (e.g., methyl heptanoate) but later than hydroxylated analogs under similar conditions .
- LCMS data for the EP 4,374,877 A2 compound (m/z 519) highlights how heterocyclic modifications drastically alter mass spectral profiles compared to the target .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
